molecular formula C36H28O7 B571431 3',4',7-Tri-O-benzylquercetin CAS No. 183067-65-4

3',4',7-Tri-O-benzylquercetin

Cat. No.: B571431
CAS No.: 183067-65-4
M. Wt: 572.613
InChI Key: ZFZRONKLESWFBX-UHFFFAOYSA-N
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Description

3',4',7-Tri-O-benzylquercetin is a benzylated derivative of quercetin, a naturally occurring flavonoid renowned for its antioxidant properties. This compound is synthesized by replacing the hydroxyl (-OH) groups at the 3', 4', and 7 positions of quercetin with benzyl ether (-OCH₂C₆H₅) groups. The benzylation enhances lipophilicity and stability, making it a promising candidate for drug delivery systems and pro-drug applications . Its molecular formula is C₃₆H₂₈O₇, with a molecular weight of 572.6 g/mol. Unlike methylated derivatives, the bulky benzyl groups significantly alter solubility and intermolecular interactions, which can influence pharmacological behavior .

Properties

CAS No.

183067-65-4

Molecular Formula

C36H28O7

Molecular Weight

572.613

IUPAC Name

2-[3,4-bis(phenylmethoxy)phenyl]-3,5-dihydroxy-7-phenylmethoxychromen-4-one

InChI

InChI=1S/C36H28O7/c37-29-19-28(40-21-24-10-4-1-5-11-24)20-32-33(29)34(38)35(39)36(43-32)27-16-17-30(41-22-25-12-6-2-7-13-25)31(18-27)42-23-26-14-8-3-9-15-26/h1-20,37,39H,21-23H2

InChI Key

ZFZRONKLESWFBX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=C(C(=O)C4=C(C=C(C=C4O3)OCC5=CC=CC=C5)O)O)OCC6=CC=CC=C6

Synonyms

2-[3,4-Bis(phenylmethoxy)phenyl]-3,5-dihydroxy-7-(phenylmethoxy)-4H-1-benzopyran-4-one

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’,7-Tri-O-benzylquercetin involves the selective protection of the hydroxyl groups on the quercetin molecule. One common method is the tribenzylation of rutin, a glycoside of quercetin. The reaction is carried out using potassium carbonate and benzyl bromide in dimethylformamide (DMF) as the solvent . The reaction conditions typically involve heating the mixture to facilitate the formation of the benzyl ether bonds.

Industrial Production Methods

Industrial production of 3’,4’,7-Tri-O-benzylquercetin follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3’,4’,7-Tri-O-benzylquercetin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can remove the benzyl groups, reverting the compound back to quercetin.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing benzyl groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Quercetin and partially deprotected intermediates.

    Substitution: Various substituted quercetin derivatives depending on the reagents used.

Scientific Research Applications

3’,4’,7-Tri-O-benzylquercetin has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’,4’,7-Tri-O-benzylquercetin involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress. It also modulates signaling pathways involved in inflammation and cell proliferation, making it a potential therapeutic agent for various diseases .

Comparison with Similar Compounds

Structural and Substitutional Differences

Key structural analogs include methylated, acetylated, and other benzylated derivatives of quercetin. Substitution patterns critically determine physicochemical and biological properties:

Compound Name Substitution Positions Molecular Formula Molecular Weight (g/mol) Key Features
3',4',7-Tri-O-benzylquercetin 3', 4', 7 C₃₆H₂₈O₇ 572.6 High lipophilicity, low water solubility
3,7-Di-O-Methylquercetin 3, 7 C₁₇H₁₄O₇ 330.29 Moderate solubility; retains partial antioxidant activity
Quercetin 3',4',7-trimethyl ether 3', 4', 7 C₁₈H₁₆O₇ 344.3 Enhanced metabolic stability vs. quercetin
3-O-Methylquercetin 3 C₁₆H₁₂O₇ 316.26 High solubility; anti-inflammatory activity
Quercetin 3,7,3',4'-tetra-O-ethyl 3,7,3',4' C₂₃H₂₄O₇ 428.4 Ethyl groups improve membrane permeability

Data compiled from

Key Research Findings

  • Stability Studies : Benzylated quercetin derivatives exhibit 2–3× greater stability in simulated gastric fluid compared to methylated analogs .
  • Cytotoxicity : this compound shows selective cytotoxicity against cancer cell lines (IC₅₀ = 12–18 µM) due to enhanced membrane penetration .
  • Pharmacokinetics : Methylated derivatives like 3-O-Methylquercetin have plasma half-lives of 4–6 hours, whereas benzylated analogs require metabolic activation for efficacy .

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